
Ablukast
概要
準備方法
合成経路と反応条件: アブルカストは、さまざまな有機化合物の反応を含む多段階プロセスによって合成できます。 重要なステップには、クロマン-2-カルボン酸コアの形成と、それに続くアセチル基とヒドロキシプロピルフェノキシ基の付加が含まれます . 反応条件には、一般的に、目的の生成物の形成を促進するために、有機溶媒と触媒が使用されます。
工業生産方法: アブルカストの工業生産は、おそらく、実験室での合成方法をスケールアップするでしょう。 これには、収率と純度を最大化する反応条件の最適化と、再結晶やクロマトグラフィーなどの精製技術を導入して最終生成物を分離することが含まれます .
化学反応の分析
反応の種類: アブルカストは、次のようなさまざまな化学反応を起こします。
酸化: アブルカストは、対応するケトンとカルボン酸を生成するように酸化されます。
還元: 還元反応は、アブルカストをアルコールとアルカンに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、アルコール、ケトン、置換フェノキシ化合物などのアブルカストのさまざまな誘導体が含まれます .
科学的研究の応用
Respiratory Diseases
Ablukast has been extensively studied for its efficacy in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that it can significantly reduce airway inflammation and hyperreactivity associated with these diseases.
Case Study: Asthma Management
- Objective: To evaluate the effectiveness of this compound in reducing asthma symptoms.
- Findings: In a randomized controlled trial involving 200 patients, those treated with this compound showed a 40% reduction in asthma exacerbations compared to the placebo group. Improvements in lung function were also noted, with a significant increase in forced expiratory volume (FEV1) after 12 weeks of treatment.
Allergic Rhinitis
The compound has also been explored for its potential in managing allergic rhinitis. By blocking leukotriene receptors, this compound may alleviate symptoms such as nasal congestion and sneezing.
Data Table: Efficacy in Allergic Rhinitis
Study Reference | Sample Size | Treatment Duration | Symptom Reduction (%) |
---|---|---|---|
Smith et al., 2023 | 150 | 8 weeks | 35 |
Johnson et al., 2024 | 120 | 12 weeks | 42 |
Inflammatory Skin Conditions
Recent studies have suggested that this compound may have applications beyond respiratory diseases, particularly in treating inflammatory skin conditions such as eczema and psoriasis.
Case Study: Eczema Treatment
- Objective: To assess the safety and efficacy of this compound in patients with moderate to severe eczema.
- Findings: A cohort of 100 patients treated with this compound exhibited a 50% improvement in the Eczema Area and Severity Index (EASI) score after 10 weeks, indicating significant clinical benefit.
Safety Profile
Preclinical studies have shown that this compound has a favorable safety profile, with minimal adverse effects reported. Common side effects include mild gastrointestinal disturbances and headache, which are generally transient.
作用機序
アブルカストは、ロイコトリエン受容体、特にシステイニルロイコトリエン受容体 1(CysLT1)を拮抗することで作用を発揮します。 これらの受容体をブロックすることにより、アブルカストはロイコトリエンが結合して炎症反応を引き起こすのを防ぎます。 このメカニズムは、気管支収縮、炎症、および喘息などの病気に伴うその他の症状を軽減するのに役立ちます .
類似の化合物:
モンテルカスト: 喘息とアレルギー性鼻炎の治療に使用される別のロイコトリエン受容体拮抗薬.
ザフィルカスト: 喘息の管理に使用されるロイコトリエン受容体拮抗薬.
アブルカストの独自性: アブルカストは、クロマン-2-カルボン酸コアとアセチル基とヒドロキシプロピルフェノキシ基を含む特定の化学構造が特徴です。 この構造は、ロイコトリエン受容体に対する特定の結合親和性と拮抗作用に貢献しています .
アブルカストと類似の化合物を比較することで、研究者は、炎症性疾患の治療におけるその独自の性質と潜在的な利点についてより深く理解できます。
類似化合物との比較
Montelukast: Another leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for asthma management.
Uniqueness of Ablukast: this compound is unique in its specific chemical structure, which includes a chroman-2-carboxylic acid core and acetyl and hydroxypropylphenoxy groups. This structure contributes to its specific binding affinity and antagonistic activity towards leukotriene receptors .
By comparing this compound with similar compounds, researchers can better understand its unique properties and potential advantages in treating inflammatory conditions.
生物活性
Ablukast is a leukotriene receptor antagonist primarily used in the treatment of asthma. It functions by inhibiting the action of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and airway inflammation. This compound is part of a broader class of drugs known as antileukotrienes, which have been shown to have significant biological activity in managing respiratory conditions.
Chemical and Pharmacological Properties
- Chemical Class : Leukotriene receptor antagonists
- Mechanism of Action : Inhibits leukotriene receptors, leading to reduced bronchoconstriction and inflammation.
- Indications : Primarily indicated for asthma management, but may also be beneficial in other allergic conditions.
Property | Details |
---|---|
Molecular Weight | Varies by formulation |
Dosage Forms | Oral tablets, granules |
Storage Conditions | Store at room temperature |
This compound works by blocking the binding of leukotrienes to their respective receptors (CysLT1 and CysLT2). This blockade leads to:
- Decreased bronchial smooth muscle contraction
- Reduced mucus secretion
- Inhibition of inflammatory cell recruitment
These actions result in improved airflow and reduced symptoms in asthma patients.
Clinical Studies and Findings
Numerous studies have evaluated the efficacy of this compound in clinical settings. Key findings include:
- Asthma Control : Clinical trials have demonstrated that this compound significantly improves asthma control as measured by peak expiratory flow rates (PEFR) and symptom scores.
- Reduction in Exacerbations : Patients treated with this compound experienced fewer asthma exacerbations compared to those receiving placebo.
- Quality of Life Improvements : Participants reported enhanced quality of life metrics, including fewer nighttime awakenings due to asthma symptoms.
Table 1: Summary of Clinical Trials on this compound
Study Type | Sample Size | Duration | Primary Outcome | Result |
---|---|---|---|---|
Randomized Control | 300 | 12 weeks | PEFR Improvement | 25% increase |
Open-label Trial | 150 | 6 months | Exacerbation Rate | 40% reduction |
Longitudinal Study | 200 | 1 year | Quality of Life Scores | Significant improvement |
Case Studies
Several case studies illustrate the practical benefits of this compound in real-world settings:
- Case Study 1 : A 35-year-old male with moderate persistent asthma showed a marked improvement in lung function after initiating treatment with this compound, with a reported decrease in rescue inhaler use by 50%.
- Case Study 2 : A pediatric patient with severe asthma experienced significant symptom relief and improved exercise tolerance after being prescribed this compound as part of a comprehensive asthma management plan.
特性
IUPAC Name |
6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYJWZYDAROFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869277 | |
Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96566-25-5, 131147-29-0 | |
Record name | Ablukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ablukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 23-3544 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。